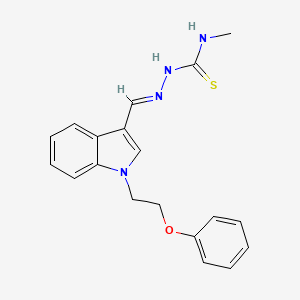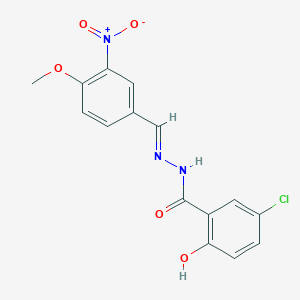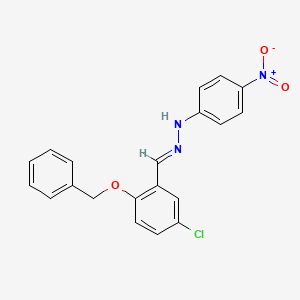
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone, also known as PEC, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PEC is a derivative of thiosemicarbazone, which is a class of compounds known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis. This compound has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and activation of caspase-dependent pathways. This compound has also been shown to induce oxidative stress and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Advantages and Limitations for Lab Experiments
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has several advantages as a potential therapeutic agent, including its potent cytotoxicity against cancer cells and its ability to induce apoptosis and inhibit cell proliferation. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone, including the optimization of its synthesis method to improve its yield and purity. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the development of this compound-based drug delivery systems may improve its bioavailability and efficacy.
In conclusion, this compound is a novel compound with potential as a therapeutic agent for the treatment of cancer. Its potent cytotoxicity against cancer cells and ability to induce apoptosis and inhibit cell proliferation make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and evaluate its in vivo efficacy and toxicity.
Synthesis Methods
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone can be synthesized through a multi-step process, starting with the reaction of 2-Phenoxyethylamine with indole-3-carbaldehyde to form 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to obtain this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
Scientific Research Applications
1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone has been studied for its potential as an anticancer agent. Several studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and the activation of caspase-dependent pathways.
Properties
IUPAC Name |
1-methyl-3-[(E)-[1-(2-phenoxyethyl)indol-3-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-20-19(25)22-21-13-15-14-23(18-10-6-5-9-17(15)18)11-12-24-16-7-3-2-4-8-16/h2-10,13-14H,11-12H2,1H3,(H2,20,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVIGDUGMWNGND-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)


![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)


![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5908115.png)
